5-Fluoro-3-methoxypyridin-2-amine
CAS No.: 1097264-90-8
Cat. No.: VC4873666
Molecular Formula: C6H7FN2O
Molecular Weight: 142.133
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1097264-90-8 |
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Molecular Formula | C6H7FN2O |
Molecular Weight | 142.133 |
IUPAC Name | 5-fluoro-3-methoxypyridin-2-amine |
Standard InChI | InChI=1S/C6H7FN2O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9) |
Standard InChI Key | HDEPDCIKNFFYSO-UHFFFAOYSA-N |
SMILES | COC1=C(N=CC(=C1)F)N |
Introduction
Chemical Identity and Structural Characteristics
5-Fluoro-3-methoxypyridin-2-amine (CAS: 1097264-90-8) is a fluorinated pyridine derivative with the molecular formula C₆H₇FN₂O and a molecular weight of 142.13 g/mol . Its IUPAC name, 5-fluoro-3-methoxypyridin-2-amine, reflects its substitution pattern: a fluorine atom at position 5, a methoxy group at position 3, and an amino group at position 2 of the pyridine ring. Key identifiers include:
The compound’s 2D structure features a planar pyridine core with substituents influencing electron distribution and hydrogen-bonding potential. Predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (125.0 Ų) and [M+Na]⁺ (137.1 Ų) suggest moderate polarity, relevant for mass spectrometry applications .
Synthesis and Manufacturing
Primary Synthetic Routes
The most efficient synthesis begins with 2,3-difluoro-5-chloropyridine as the starting material :
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Amination: Reaction with aqueous ammonia under high-pressure conditions (120–140°C, 20–24 hours) yields 2-amino-3-fluoro-5-chloropyridine with 85% yield.
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Reduction: Catalytic hydrogenation (Pd/C, H₂, methanol) removes the chlorine substituent, producing the final compound in 89% yield .
This two-step process avoids costly catalysts (e.g., palladium complexes) and hazardous reagents, making it scalable for industrial production .
Alternative Approaches
A patent by CN111777549A describes a diazotization-fluorination strategy for related pyridines, though it requires nitrous acid and fluoroboric acid, posing safety challenges. Comparatively, the ammoniation-reduction route is safer and more cost-effective.
Applications in Medicinal Chemistry
Kinase Inhibition
3-Aminopyridin-2-one derivatives, structurally related to 5-fluoro-3-methoxypyridin-2-amine, exhibit potent inhibition of Aurora kinases and MPS1, both targets in oncology . For example:
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Compound 3 (3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one) inhibits MPS1 with a ligand efficiency (LE) of 0.52 at 100 µM .
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Fluorination at position 5 enhances metabolic stability, a feature leveraged in the design of kinase-targeted libraries .
Physicochemical Properties
Property | Value | Source |
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Molecular Weight | 142.13 g/mol | |
Melting Point | Not reported | |
Boiling Point | Not reported | |
LogP (Predicted) | 1.17 | |
Aqueous Solubility | 2.4 mg/mL (25°C) | |
Hazard Statements | H302, H315, H319, H335 |
The compound’s logP indicates moderate lipophilicity, suitable for oral bioavailability. Its solubility in water (2.4 mg/mL) suggests limited polar interactions, aligning with its use in organic synthesis .
Future Directions
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Structure-Activity Relationships: Systematic modification of the methoxy and amino groups could optimize kinase selectivity .
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Process Optimization: Continuous-flow ammoniation may enhance yield and reduce reaction time .
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Toxicological Studies: In vivo safety profiling is needed to advance therapeutic applications .
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